S6K1-IN-DG2

S6K1 inhibition Kinase assay IC50

Experimental reproducibility is compromised when S6K1 inhibitors with poorly characterized selectivity profiles (e.g., PF-4708671, LY2584702) generate confounding off-target effects. S6K1-IN-DG2 eliminates this risk through rigorous kinase profiling. • 2,400-fold selectivity over Akt (IC50 9.1 nM vs. 22 µM) prevents Akt feedback activation artifacts. • Profiled against a 219-kinase panel; functionally validated in primary DRG neurons at 20 µM. • Provides a well-defined selectivity benchmark for chemical biology and chemogenomic studies.

Molecular Formula C16H17BrN6O
Molecular Weight 389.25 g/mol
Cat. No. B1680452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS6K1-IN-DG2
SynonymsS6K1 Inhibitor DG2;  S6K1-Inhibitor-DG2;  S6K1InhibitorDG2;  S6K1-IN-DG2;  S6K1 IN DG2;  S6K1INDG2; 
Molecular FormulaC16H17BrN6O
Molecular Weight389.25 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCN(CC2)C3=NC=NC4=NNC(=C43)Br
InChIInChI=1S/C16H17BrN6O/c1-24-12-5-3-2-4-11(12)22-6-8-23(9-7-22)16-13-14(17)20-21-15(13)18-10-19-16/h2-5,10H,6-9H2,1H3,(H,18,19,20,21)
InChIKeyCQXAPCMYRSTDGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

S6K1-IN-DG2: A Selective p70S6K Inhibitor for Defining S6K1-Specific Signaling and Translation Control


S6K1-IN-DG2 (also known as DG2) is a cell-permeable pyrazolopyrimidine compound that acts as a potent, ATP-competitive, and reversible inhibitor of p70 ribosomal S6 kinase 1 (S6K1) with an IC50 of 9.1 nM in biochemical assays . It was originally developed and characterized as part of a chemical biology effort to identify selective kinase inhibitors [1]. S6K1-IN-DG2 is widely utilized as a chemical probe to dissect S6K1-specific functions downstream of mTORC1 and in translational control [2].

Why S6K1-IN-DG2 Cannot Be Replaced by Other S6K1 Inhibitors in Research Applications


The S6K1 inhibitor landscape is characterized by significant divergence in potency, selectivity profile, and cellular activity, making generic substitution a high-risk proposition for experimental reproducibility. For instance, PF-4708671, while a widely used S6K1 tool compound, exhibits a Ki of 20 nM and IC50 of 160 nM [1], which is approximately 18-fold less potent than S6K1-IN-DG2 in biochemical assays. Conversely, LY2584702 displays exceptional enzyme potency (IC50 = 2-4 nM) but has documented off-target activity against MSK2 and RSK at higher concentrations [2]. S6K1-IN-DG2 occupies a distinct selectivity niche, demonstrating a profound ~2,400-fold selectivity window over Akt and a well-characterized inhibition fingerprint across a 219-kinase panel . Substituting one inhibitor for another without rigorous cross-validation of the specific signaling node being interrogated can lead to confounding off-target effects and misinterpretation of S6K1-dependent biology.

S6K1-IN-DG2 Quantitative Differentiation: Potency, Kinase Selectivity, and Cellular Activity Data


Biochemical Potency of S6K1-IN-DG2 Relative to PF-4708671 and LY2584702

S6K1-IN-DG2 inhibits S6K1 with an IC50 of 9.1 nM in a biochemical assay . This is approximately 17.6-fold more potent than the widely used tool compound PF-4708671, which has a reported IC50 of 160 nM under comparable cell-free conditions [1]. While LY2584702 demonstrates even greater biochemical potency (IC50 = 2-4 nM) [2], its selectivity profile differs significantly. The intermediate potency of S6K1-IN-DG2 may offer a practical advantage for cellular studies where extreme potency can lead to rapid off-target engagement.

S6K1 inhibition Kinase assay IC50 Drug discovery

Kinase Selectivity: S6K1-IN-DG2 Exhibits Pronounced Selectivity Over Akt

A critical differentiation for S6K1-IN-DG2 is its pronounced selectivity against the PI3K/Akt pathway. The compound demonstrates ~2,400-fold reduced activity towards Akt (IC50 = 22 µM) compared to S6K1 (IC50 = 9.1 nM) . In contrast, PF-4708671 is reported to have no significant activity against Akt2 but lacks a quantified Akt selectivity ratio [1]. This high selectivity window for S6K1-IN-DG2 is essential for experiments aimed at decoupling S6K1 signaling from the upstream Akt node, a common source of confounding in mTOR pathway studies.

Kinase selectivity Akt Off-target effects Chemical probe

Broad Kinase Selectivity Profile of S6K1-IN-DG2 from a 219-Kinase Panel

S6K1-IN-DG2 has been profiled against a diverse panel of 219 kinases at a concentration of 1 µM in the presence of 10 µM ATP . Under these conditions, it displayed substantial selectivity, inhibiting only a limited subset of kinases by ≥50%. Identified off-targets include Clk1, Clk2, Dyrk1A, Dyrk3, Flt3, Flt3-D835Y, Flt4, GSK-3α/β, KDR, MAP4K4, Mink1, PKA, PRKG1, PRKG2, Ret-V804L, Ret-Y791F, RSK1, RSK3, RSK2, MSK2, MSK1, and p70S6K . This defined selectivity fingerprint, established against a broad panel, contrasts with the more limited selectivity data available for many other S6K1 tool compounds and enables informed experimental design to avoid specific off-target activities.

Kinase profiling Selectivity Off-target Chemical biology

Cellular Activity of S6K1-IN-DG2 in Primary Neuronal Cultures

In primary dorsal root ganglion (DRG) cultures, S6K1-IN-DG2 (DG2) at 20 µM abolished NGF/IL-6-induced phosphorylation of S6 at both Ser235/236 and Ser240/244 [1]. Critically, it also blocked the preferential translation of c-Fos triggered by NGF/IL-6, while having no effect on GAPDH production, confirming its functional inhibition of S6K1-mediated translational control in a physiologically relevant cellular context [1]. While both PF-4708671 and LY2584702 have been shown to inhibit S6 phosphorylation in cell lines, the specific functional validation of S6K1-IN-DG2 in primary neurons provides a unique application-relevant benchmark for neuroscience and pain research.

Neuronal signaling Translation c-Fos S6 phosphorylation

S6K1-IN-DG2 Does Not Induce Compensatory Akt Phosphorylation in L6 Cells

In L6 myotubes, treatment with 2.5 µM S6K1-IN-DG2 completely blocked phosphorylation of ribosomal protein S6 at Ser240/244 without inducing phosphorylation of Akt at Thr308 or Ser473 . This is a critical differentiation from rapamycin and some mTOR kinase inhibitors, which can trigger compensatory Akt activation via loss of the S6K1-IRS1 negative feedback loop. PF-4708671 has also been reported to not activate Akt in some contexts, but the specific quantification of this effect in L6 cells at a defined concentration is a distinguishing feature of the S6K1-IN-DG2 characterization.

mTORC1 Feedback signaling Akt activation Chemical probe

Optimal Application Scenarios for S6K1-IN-DG2 Based on Verified Differentiation


Dissecting S6K1-Specific Roles in mTORC1 Signaling Without Akt Confounding

S6K1-IN-DG2 is the preferred tool for studies requiring clean separation of S6K1 function from upstream Akt signaling. Its ~2,400-fold selectivity over Akt (IC50 = 22 µM vs. 9.1 nM for S6K1) and documented lack of compensatory Akt phosphorylation in L6 cells at 2.5 µM make it uniquely suited for experiments interrogating S6K1-dependent transcriptional and translational programs downstream of mTORC1, without the confounding feedback activation of Akt observed with rapamycin or less selective inhibitors.

Neuronal Translational Control and Pain Research

Researchers investigating neuronal signaling, synaptic plasticity, or chronic pain should prioritize S6K1-IN-DG2. It has been functionally validated in primary dorsal root ganglion (DRG) neurons, where it blocks NGF/IL-6-induced S6 phosphorylation and c-Fos translation at 20 µM [1]. This primary cell validation provides a direct, application-relevant benchmark not available for PF-4708671 or LY2584702, making S6K1-IN-DG2 the tool of choice for neuroscience-focused S6K1 studies.

Chemical Biology Studies Requiring a Defined Kinase Selectivity Fingerprint

For chemogenomic or chemical biology efforts where off-target kinase effects must be accounted for, S6K1-IN-DG2 offers a distinct advantage. Its activity has been profiled against a 219-kinase panel at 1 µM (with 10 µM ATP), providing a detailed map of potential off-targets (including Clk1/2, Dyrk1A/3, Flt3, GSK-3α/β, RSK1/2/3, and MSK1/2) . This level of characterization allows researchers to design appropriate controls (e.g., using orthogonal chemical probes) and interpret complex phenotypic data with greater confidence.

Comparative S6K1 Inhibitor Studies and Tool Compound Validation

Given the varying potency and selectivity profiles of available S6K1 inhibitors (e.g., PF-4708671 with IC50 = 160 nM [2], LY2584702 with IC50 = 2-4 nM [3]), S6K1-IN-DG2 serves as a critical comparator. Its intermediate biochemical potency (IC50 = 9.1 nM) and well-defined selectivity window over Akt make it an ideal benchmark for validating new S6K1 chemical probes or for studies seeking to establish structure-activity relationships across different S6K1 inhibitor chemotypes.

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